Cap-dependent endonuclease-IN-13
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H20F2N4O4S |
|---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
(3R,5E)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-11-hydroxy-5-hydroxyimino-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione |
InChI |
InChI=1S/C25H20F2N4O4S/c26-17-6-5-14-16(21(17)27)12-36-19-4-2-1-3-15(19)22(14)31-20-11-13(28-35)7-9-29(20)25(34)23-24(33)18(32)8-10-30(23)31/h1-6,8,10,20,22,33,35H,7,9,11-12H2/b28-13+/t20-,22+/m1/s1 |
InChI Key |
XIIKIJUUWZWCQC-MUUYWFLDSA-N |
Isomeric SMILES |
C\1CN2[C@@H](C/C1=N/O)N(N3C=CC(=O)C(=C3C2=O)O)[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F |
Canonical SMILES |
C1CN2C(CC1=NO)N(N3C=CC(=O)C(=C3C2=O)O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F |
Origin of Product |
United States |
Mechanism of Action of Cap Dependent Endonuclease in 13
Inhibition of Viral Endonuclease Activity in the PA Subunit
The primary target of Cap-dependent endonuclease-IN-13 is the polymerase acidic (PA) subunit of the influenza A virus's RNA-dependent RNA polymerase (RdRp) complex. researchgate.netnih.gov This complex, a heterotrimer composed of the PA, PB1, and PB2 subunits, is responsible for both the replication of the viral genome and the transcription of viral genes. nih.govnih.gov
Specific Molecular Interactions within the Endonuclease Active Site
While specific crystallographic data for this compound bound to the PA subunit is not publicly available, its mechanism can be inferred from the well-characterized action of other inhibitors in its class. These inhibitors function by binding within the active site of the endonuclease domain located in the N-terminal region of the PA subunit. plos.org This active site contains a highly conserved motif of acidic amino acid residues that are crucial for its enzymatic function. The core of this inhibitory action lies in the chelation of essential metal ions.
Influence of Bivalent Cations on Inhibitor Binding and Enzyme Catalysis
The catalytic activity of the cap-dependent endonuclease is critically dependent on the presence of bivalent metal cations, typically manganese (Mn²⁺) or magnesium (Mg²⁺). pnas.org These ions act as cofactors, facilitating the cleavage of host cell pre-mRNAs. Cap-dependent endonuclease inhibitors, including presumably this compound, possess chemical structures capable of chelating these metal ions within the active site. This sequestration of the essential metallic cofactors effectively neutralizes the enzyme's ability to perform its function. pnas.org
Interference with Viral mRNA Primer Generation
The influenza virus employs a unique mechanism known as "cap-snatching" to initiate the synthesis of its own mRNA. nih.govscipublications.com The virus cannot produce its own 5' cap structures, which are essential for the initiation of translation by the host cell's ribosomes. Instead, the PB2 subunit of the viral polymerase binds to the 5' cap of host cell pre-mRNAs. Subsequently, the endonuclease domain of the PA subunit cleaves this host mRNA approximately 10-13 nucleotides downstream from the cap. nih.gov This "snatched" capped fragment then serves as a primer for the viral RdRp to begin transcribing the viral genome.
By inhibiting the endonuclease activity of the PA subunit, this compound directly obstructs this cap-snatching process. Without the generation of these capped primers, the initiation of viral mRNA transcription is effectively blocked. researchgate.netrxlist.com
Consequences for Viral Gene Expression and Replication Dynamics
The inhibition of cap-snatching by this compound has profound consequences for the influenza virus life cycle. The inability to synthesize viral mRNA means that viral proteins cannot be produced by the host cell's machinery. This cessation of viral gene expression halts the production of all viral components necessary for the assembly of new virions.
Antiviral Activity Spectrum of Cap Dependent Endonuclease in 13
Efficacy Against Influenza Virus Subtypes and Strains
Cap-dependent endonuclease inhibitors have demonstrated potent and broad-spectrum activity against influenza A and B viruses. nih.govnih.gov These compounds function by inhibiting the endonuclease activity located in the polymerase acidic (PA) subunit of the influenza virus polymerase complex. nih.govnih.gov
Research has shown that cap-dependent endonuclease inhibitors are effective against a wide variety of influenza A virus subtypes. This includes seasonal strains like H1N1 and H3N2, as well as avian influenza viruses with pandemic potential, such as H5N1, H7N9, and H9N2. pnas.orgnih.gov For instance, the active form of one such inhibitor, ZX-7101, exhibited broad-spectrum antiviral potency against pH1N1, H3N2, H7N9, and H9N2 subtypes in cell cultures. nih.gov Similarly, another inhibitor, Baloxavir (B560136) acid, has shown strong efficacy against influenza A viruses, including H5N1 and H7N9. pnas.org In a study using a macaque model, treatment with a cap-dependent endonuclease inhibitor resulted in significantly lower virus titers in animals infected with a highly pathogenic H7N9 avian influenza virus. asm.org
| Influenza A Subtype | Inhibitor Class Efficacy | Supporting Evidence |
|---|---|---|
| H1N1 | High | Effective in in vitro and in vivo models. nih.gov |
| H3N2 | High | Demonstrated potency in cell culture assays. nih.gov |
| H5N1 | High | Strong antiviral activity observed. pnas.org |
| H7N9 | High | Significant reduction in viral titers in macaque models. pnas.orgasm.org |
| H9N2 | High | Potent inhibition in in vitro studies. nih.gov |
In addition to their effectiveness against influenza A viruses, cap-dependent endonuclease inhibitors also exhibit potent activity against influenza B viruses. nih.govnih.gov Studies have demonstrated that these inhibitors can effectively suppress the replication of influenza B virus in various models. For example, a single oral administration of the inhibitor Baloxavir marboxil completely prevented mortality in mice infected with influenza B virus. nih.gov The co-crystal structures of influenza B virus endonuclease with inhibitors have been resolved, providing a mechanistic understanding of their action. nih.gov
Exploration of Broad-Spectrum Inhibition Potential
A significant area of research for cap-dependent endonuclease inhibitors is their potential for broad-spectrum activity against other viral families that also utilize a cap-snatching mechanism for transcription. nih.govpnas.org This includes members of the Bunyavirales order, such as bunyaviruses and arenaviruses. nih.govbohrium.com
Recent studies have identified cap-dependent endonuclease inhibitors with potent activity against a range of bunyaviruses. nih.govpnas.orgnih.gov These compounds have been shown to be significantly more active in vitro—by a factor of 100 to 1,000—than ribavirin (B1680618), a broad-spectrum antiviral drug, against viruses like Lassa virus, Lymphocytic Choriomeningitis virus (LCMV), and Junin virus. nih.govpnas.org Furthermore, these inhibitors have also demonstrated efficacy against other bunyaviruses, including La Crosse virus and Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV). pnas.orgpnas.org In mouse models of LCMV infection, treatment with these compounds led to a significant decrease in blood viral load and improved survival rates. nih.govpnas.org
| Bunyavirus | Inhibitor Class Efficacy | Supporting Evidence |
|---|---|---|
| Lassa Virus | High | 100- to 1,000-fold more active than ribavirin in vitro. nih.govpnas.org |
| Lymphocytic Choriomeningitis Virus (LCMV) | High | Potent in vitro activity and significant reduction in viral load in vivo. nih.govpnas.org |
| Junin Virus | High | Demonstrated strong in vitro inhibition. nih.govpnas.org |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | High | Effective inhibition of viral replication. pnas.org |
The family Arenaviridae, which includes Lassa virus and Lymphocytic choriomeningitis virus, also belongs to the order Bunyavirales and employs a cap-snatching mechanism. bohrium.com As such, the cap-dependent endonuclease of arenaviruses is a viable target for these inhibitors. The demonstrated efficacy against Lassa virus and LCMV underscores the potential of these compounds as broad-spectrum antivirals for hemorrhagic fever viruses. nih.govpnas.org The mechanism of action is believed to be similar to that observed in influenza viruses, with the inhibitors targeting the endonuclease active site. nih.gov
The broad-spectrum potential of cap-dependent endonuclease inhibitors is rooted in the structural and functional conservation of the endonuclease domain across different viral families, including Orthomyxoviridae (influenza viruses) and the order Bunyavirales. nih.gov The active site of the endonuclease is well-conserved, suggesting that amino acid substitutions that could confer resistance may come at a significant cost to viral fitness. nih.gov Studies have shown that drug-resistant mutants selected in the presence of these inhibitors have mutations clustered in similar regions of the endonuclease for both influenza viruses and bunyaviruses, indicating a comparable mechanism of inhibition. pnas.orgnih.gov This conservation provides a strong rationale for the development of these inhibitors as broad-spectrum therapeutics against a range of pathogenic RNA viruses.
Advanced Methodologies for Characterizing Cap Dependent Endonuclease in 13
Biochemical Characterization of Endonuclease Inhibition
The initial assessment of a cap-dependent endonuclease inhibitor like Cap-dependent endonuclease-IN-13 involves detailed biochemical assays to quantify its direct inhibitory effect on the enzyme's activity. These in vitro assays are fundamental to determining the potency and mechanism of inhibition.
In Vitro Enzymatic Assays (e.g., Fluorescence Resonance Energy Transfer Assays)
Fluorescence Resonance Energy Transfer (FRET) assays are a cornerstone for the high-throughput screening and characterization of endonuclease inhibitors. nih.gov This method relies on a specifically designed, short, single-stranded nucleic acid substrate labeled with a FRET pair: a fluorophore and a quencher. In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage by the endonuclease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.
To evaluate an inhibitor like this compound, the assay is performed in the presence of varying concentrations of the compound. The resulting data allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of the inhibitor's potency. Time-resolved FRET (TR-FRET) assays have also been developed, offering improved signal-to-background ratios and suitability for high-throughput screening. mdpi.com Another similar technique, fluorescence polarization (FP), has also been successfully used to identify endonuclease inhibitors by measuring the displacement of a fluorescent probe from the enzyme's active site. nih.gov
Table 1: Illustrative FRET-Based Inhibition of Cap-Dependent Endonuclease This table presents hypothetical data typical for a potent inhibitor of this class, as specific experimental results for this compound are not publicly available.
| Inhibitor Concentration (nM) | Fluorescence Intensity (Arbitrary Units) | % Inhibition |
|---|---|---|
| 0 | 1000 | 0 |
| 1 | 850 | 15 |
| 10 | 550 | 45 |
| 25 | 300 | 70 |
| 50 | 150 | 85 |
| 100 | 50 | 95 |
Substrate Cleavage Assays and Product Analysis
To visually confirm the inhibition of the endonuclease and to analyze the cleavage products, gel-based substrate cleavage assays are employed. nih.gov In this method, a radiolabeled or fluorescently tagged RNA substrate is incubated with the endonuclease enzyme in the presence and absence of the inhibitor. The reaction products are then separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). nih.govnih.gov
In the absence of an inhibitor, the endonuclease will cleave the full-length substrate into smaller fragments, which will appear as distinct bands on the gel. nih.gov A potent inhibitor like this compound would prevent this cleavage, resulting in a decrease in the intensity of the product bands and an increase in the intensity of the full-length substrate band. This technique provides direct evidence of inhibition and can also be used to study the enzyme's substrate specificity. nih.govnih.gov
Cell-Based Antiviral Efficacy Assessment
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to evaluate the antiviral efficacy of a compound in a more biologically relevant context. These assays measure the ability of the inhibitor to suppress viral replication within infected host cells.
Viral Replication Kinetics in Infected Cell Systems
To assess the impact of this compound on viral propagation, viral replication kinetics studies are performed. In these experiments, susceptible cell lines, such as Madin-Darby canine kidney (MDCK) cells, are infected with an influenza virus. nih.gov The infected cells are then treated with various concentrations of the inhibitor. At different time points post-infection, samples of the cell culture supernatant are collected, and the amount of infectious virus is quantified using methods like the plaque assay or the 50% tissue culture infectious dose (TCID50) assay. nih.gov A significant reduction in viral titers in the treated groups compared to the untreated control would demonstrate the antiviral efficacy of the compound. nih.govasm.orgnih.gov
Table 2: Representative Viral Titer Reduction in a Cell-Based Assay This table contains hypothetical data illustrating the expected outcome for a potent antiviral compound against an influenza A virus strain.
| Treatment Group | 24 hours post-infection (PFU/mL) | 48 hours post-infection (PFU/mL) |
|---|---|---|
| Untreated Control | 5 x 10^6 | 2 x 10^7 |
| This compound (10 nM) | 8 x 10^4 | 3 x 10^5 |
| This compound (50 nM) | 1 x 10^3 | 9 x 10^3 |
Quantitative Analysis of Viral RNA and Protein Synthesis Inhibition
Since cap-dependent endonuclease is essential for the synthesis of viral messenger RNA (mRNA), a direct consequence of its inhibition is a reduction in viral gene expression. mdpi.comscipublications.com This can be quantified by measuring the levels of viral RNA and proteins in infected cells treated with the inhibitor.
Quantitative reverse transcription PCR (qRT-PCR) is used to measure the levels of specific viral mRNAs. A significant decrease in viral mRNA levels in cells treated with this compound would confirm its mechanism of action. pnas.org Furthermore, the inhibition of viral protein synthesis can be assessed using techniques like Western blotting or immunofluorescence assays, which detect specific viral proteins such as the nucleoprotein (NP) or hemagglutinin (HA). nih.gov
Structural Biology of Inhibitor-Endonuclease Complexes
Understanding the precise molecular interactions between an inhibitor and its target enzyme is crucial for rational drug design and for explaining the basis of its potency. X-ray crystallography is a powerful technique used to determine the three-dimensional structure of the inhibitor-endonuclease complex at atomic resolution. plos.orgnih.govacs.org
To achieve this, the endonuclease domain of the influenza virus PA protein is expressed, purified, and crystallized in the presence of the inhibitor, such as this compound. nih.govnih.gov The resulting crystal structure reveals the exact binding mode of the inhibitor within the enzyme's active site. nih.gov This information elucidates how the inhibitor interacts with key amino acid residues and the essential metal ions (typically manganese) required for catalysis. plos.orgacs.org These structural insights are invaluable for understanding structure-activity relationships (SAR) and for designing next-generation inhibitors with improved potency or resistance profiles. nih.govacs.orgescholarship.org
X-ray Crystallography for Atomic-Level Interaction Mapping
X-ray crystallography is a cornerstone technique for obtaining high-resolution, three-dimensional structures of the endonuclease enzyme in complex with inhibitors like this compound. This method provides an atomic-level map of the binding site, revealing the precise interactions that anchor the inhibitor and effect its function.
Cryo-Electron Microscopy of the Viral Polymerase in Complex with Inhibitor
While X-ray crystallography excels at imaging smaller, well-ordered protein domains, cryo-electron microscopy (cryo-EM) has become a revolutionary tool for determining the structure of large and dynamic macromolecular assemblies, such as the entire viral RNA polymerase. frontiersin.orgnih.gov The influenza polymerase is a heterotrimeric complex composed of PA, PB1, and PB2 subunits, where the cap-dependent endonuclease resides in the PA subunit. nih.govgoogle.com
Cryo-EM allows for the visualization of this compound bound within the context of this larger polymerase complex. frontiersin.org This is significant because it can reveal conformational changes induced by the inhibitor that may not be apparent when studying the isolated endonuclease domain. By imaging the entire machinery, scientists can understand how binding of the inhibitor to the PA subunit might allosterically affect the functions of the PB1 and PB2 subunits, providing a more holistic view of the inhibition mechanism within a near-native cellular context. frontiersin.orgnih.gov This technique has been instrumental in advancing the understanding of various viral life cycles and virus-host interactions, making it a powerful tool for developing new antiviral therapies. frontiersin.org
Computational Approaches: Molecular Docking and Dynamics Simulations for Binding Mode Prediction
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are integral to the study of inhibitors like this compound. nih.gov These approaches complement experimental data from crystallography and cryo-EM, offering predictive insights into the inhibitor's behavior.
Molecular Docking: This computational technique predicts the preferred orientation and conformation of the inhibitor when bound to the target protein's active site. nih.govresearchgate.net By scoring various potential binding poses, docking can rapidly screen virtual libraries of compounds and prioritize candidates for synthesis and experimental testing.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations provide a dynamic view of the inhibitor-enzyme complex over time. researchgate.net These simulations model the movements of every atom, allowing researchers to assess the stability of the predicted binding pose and analyze the flexibility of the protein and the inhibitor. This can reveal key dynamic interactions and help refine the understanding of the binding mode, contributing to the design of inhibitors with improved affinity and residence time. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies and Rational Design
The development of potent cap-dependent endonuclease inhibitors is heavily reliant on iterative cycles of structure-activity relationship (SAR) studies and rational design. SAR analysis systematically investigates how modifications to the chemical structure of a compound affect its biological activity, providing a roadmap for targeted optimization.
Identification of Key Chemical Moieties for Potent Endonuclease Inhibition
SAR studies on the class of compounds to which this compound belongs, often featuring a carbamoyl (B1232498) pyridone bicycle (CAB) scaffold, have identified several chemical features that are critical for potent inhibition. nih.govresearchgate.net These findings are crucial for understanding the inhibitor's effectiveness and for designing next-generation analogues.
Key findings from SAR studies include:
Metal-Chelating Pharmacophore : The core structure of the inhibitor is designed to chelate the two divalent metal ions in the endonuclease active site, which is essential for its enzymatic activity. The 7-carboxyl group on the scaffold is often a critical part of this pharmacophore. nih.govresearchgate.net
Lipophilic Side Chain : A large lipophilic side chain at the 1-position of the CAB scaffold has been shown to be preferable for high activity, likely by making favorable contacts within a hydrophobic pocket of the enzyme. nih.govresearchgate.net
Small Alkyl Group : At the 3-position of the scaffold, a small alkyl group generally results in higher inhibitory activity. nih.gov
| Position on Scaffold | Preferred Moiety | Impact on Activity |
| Position 1 | Large, lipophilic side chain | Increases potency nih.govresearchgate.net |
| Position 3 | Small alkyl group | Enhances activity nih.gov |
| Position 7 | Carboxyl group | Essential for metal chelation and activity nih.govresearchgate.net |
Computational Design and Synthesis of Optimized Analogues
The insights gained from SAR studies, X-ray crystallography, and cryo-EM provide the necessary data to fuel computational design efforts. nih.gov Using the three-dimensional structure of the enzyme-inhibitor complex as a template, medicinal chemists can design novel analogues with specific modifications intended to enhance potency, improve pharmacokinetic properties, or overcome potential resistance mutations.
This process involves:
Virtual Screening : Computational models are used to screen large libraries of virtual compounds to identify those with a high predicted affinity for the target.
Structure-Based Design : New molecules are designed de novo or by modifying existing scaffolds to optimize interactions with the target protein, guided by the atomic-level detail of the binding pocket.
Synthesis and Testing : The most promising computationally designed analogues are then synthesized in the laboratory and subjected to enzymatic and cell-based assays to determine their actual inhibitory activity.
This iterative cycle of computational design, chemical synthesis, and biological testing accelerates the discovery of optimized lead compounds, representing a modern and efficient approach to drug development.
Molecular Mechanisms of Viral Resistance to Cap Dependent Endonuclease Inhibitors
Emergence and Characterization of Resistance-Associated Mutations
The primary mechanism by which viruses develop resistance to cap-dependent endonuclease inhibitors is through genetic mutations that alter the drug's target, the polymerase acidic (PA) subunit of the viral RNA polymerase.
Analysis of Amino Acid Substitutions in the Polymerase Acidic (PA) Subunit (e.g., PA/I38X Variants)
Intensive research has identified specific amino acid substitutions within the PA subunit that are associated with reduced susceptibility to cap-dependent endonuclease inhibitors. Among the most frequently observed are mutations at position 38, where isoleucine (I) is replaced by other amino acids such as threonine (T), methionine (M), or phenylalanine (F), collectively known as PA/I38X variants. nih.govnih.govnih.gov The I38T substitution, in particular, is a commonly described resistance mutation, especially in influenza A/H3N2 viruses. nih.gov
The selection of these resistant variants can occur under the pressure of antiviral treatment. nih.gov For instance, serial passaging of influenza virus in the presence of an endonuclease inhibitor can lead to the emergence of resistant strains. nih.gov Studies have demonstrated that a single amino acid substitution, such as E18G in the PA subunit, can be sufficient to confer reduced susceptibility to these inhibitors. nih.gov Preclinical and clinical investigations have identified a range of other substitutions linked to decreased susceptibility, including E23G/K/R, A36V, A37T, E119D, and E199G. nih.govwho.int
The prevalence of these resistance-associated mutations is actively monitored through global surveillance programs. While the frequency of reduced susceptibility to endonuclease inhibitors like baloxavir (B560136) remains low, the potential for these resistant strains to transmit between individuals underscores the importance of continued vigilance. nih.govjihs.go.jp
Table 1: Key Amino Acid Substitutions in the PA Subunit Associated with Resistance to Cap-Dependent Endonuclease Inhibitors
| Original Amino Acid | Position | Substituted Amino Acid(s) | Associated Virus Type/Subtype | Reference(s) |
|---|---|---|---|---|
| Isoleucine (I) | 38 | Threonine (T), Methionine (M), Phenylalanine (F) | Influenza A (H3N2, H1N1pdm09), Influenza B | nih.govnih.govnih.gov |
| Glutamic Acid (E) | 18 | Glycine (G) | Influenza A (H1N1) | nih.gov |
| Glutamic Acid (E) | 23 | Glycine (G), Lysine (K), Arginine (R) | Influenza A (H1N1pdm09) | nih.govwho.int |
| Alanine (A) | 36 | Valine (V) | Influenza A | nih.govwho.int |
| Alanine (A) | 37 | Threonine (T) | Influenza A | nih.govwho.int |
| Glutamic Acid (E) | 119 | Aspartic Acid (D) | Influenza A | nih.govpnas.org |
| Glutamic Acid (E) | 199 | Glycine (G) | Influenza A | nih.govjihs.go.jp |
| Phenylalanine (F) | 105 | Serine (S) | Influenza A | pnas.org |
| Threonine (T) | 20 | Alanine (A) | Influenza A | pnas.org |
| Isoleucine (I) | 79 | Leucine (L) | Influenza A | pnas.org |
Evaluation of Cross-Resistance Patterns to Other Endonuclease Inhibitors
An important aspect of understanding antiviral resistance is determining whether a mutation that confers resistance to one drug also affects the efficacy of other drugs in the same class. This phenomenon is known as cross-resistance.
Studies have shown that a single amino acid substitution can indeed lead to reduced susceptibility to multiple cap-dependent endonuclease inhibitors. For example, the PA-E18G substitution was found to decrease the susceptibility to both ZX-7101 and baloxavir acid (the active form of baloxavir marboxil). nih.gov Similarly, mutations selected under pressure from one inhibitor have been shown to confer resistance to others, indicating a shared mechanism of action and binding site. pnas.org This highlights the challenge in developing new inhibitors that can overcome existing resistance mechanisms.
Biophysical and Structural Impact of Resistance Mutations on Inhibitor Binding
The development of resistance is fundamentally a story of molecular interactions. The amino acid substitutions in the PA subunit directly impact the binding of the inhibitor to its target, thereby reducing its effectiveness.
Molecular dynamics simulations and structural analyses have provided valuable insights into how these mutations exert their effects. nih.gov The binding of cap-dependent endonuclease inhibitors often involves a network of interactions with key residues in the active site of the PA subunit. nih.gov For instance, the methyl group of the I38 residue can form a CH-pi interaction with the aromatic ring of an inhibitor like baloxavir. nih.gov When I38 is mutated to other amino acids, this crucial interaction can be lost, leading to a decrease in binding affinity and, consequently, reduced inhibitory activity. nih.gov
The I38T mutation, for example, is thought to disrupt the hydrophobic interactions between the inhibitor and the PA endonuclease, thereby reducing the drug's effectiveness. nih.gov Similarly, other mutations in the active site can alter the shape and chemical environment of the binding pocket, hindering the inhibitor's ability to dock effectively. pnas.org Predicting the effect of such mutations on the binding affinity of inhibitors is a key area of research, with computational methods being developed to estimate these changes and guide the design of more robust antiviral agents. nih.govplos.org
Strategies for Overcoming or Mitigating Resistance Evolution
The inevitability of viral evolution necessitates proactive strategies to counter the emergence of drug resistance. The development of next-generation inhibitors and the exploration of combination therapies are two promising avenues.
Development of Next-Generation Inhibitors with Altered Binding Profiles
A primary strategy to combat resistance is the rational design of new inhibitors that can effectively bind to both wild-type and mutant forms of the viral target. nih.govresearchgate.net This can be achieved by designing compounds that interact with different, more conserved residues within the active site or by creating molecules with greater conformational flexibility to accommodate changes in the binding pocket. nih.govnih.gov
Researchers are exploring various approaches, including fragment-based drug discovery and computer-aided drug design, to identify novel scaffolds and chemical moieties that can overcome known resistance mutations. nih.govnih.gov The goal is to develop inhibitors that are less susceptible to the effects of single amino acid substitutions, thereby providing a higher barrier to the development of resistance. nih.gov For example, macrocyclic inhibitors have been designed that show significantly less of a shift in inhibitory activity against baloxavir-resistant variants. nih.gov
Investigating Combination Antiviral Therapies with Complementary Mechanisms
Combining antiviral drugs with different mechanisms of action is a well-established strategy to enhance efficacy and reduce the likelihood of resistance emergence. plos.org For influenza, this could involve co-administering a cap-dependent endonuclease inhibitor with a neuraminidase inhibitor, which targets a different stage of the viral life cycle. plos.orgnih.gov
Preclinical studies have shown that such combinations can have synergistic effects. nih.govnih.gov For example, the combination of baloxavir marboxil and oseltamivir (B103847) has been shown to improve efficacy in animal models. nih.gov While updated evidence does not suggest the routine use of combined antiviral agents in all patients, this approach may be particularly beneficial in specific populations or for treating severe infections. plos.orgingentaconnect.com The rationale is that for a virus to become resistant to the combination, it would need to acquire mutations that overcome both drugs simultaneously, a much less probable event. plos.org
Comparative Studies and Synergistic Interactions Involving Cap Dependent Endonuclease in 13
Comparative Efficacy and Mechanism with Baloxavir (B560136) Acid and Other CEN Inhibitors
A direct comparative study evaluating the efficacy and mechanism of Cap-dependent endonuclease-IN-13 against the established CEN inhibitor Baloxavir Acid, or other inhibitors in this class, is not currently available in the public domain. Such studies are essential to understand the relative potency and potential advantages of new chemical entities. Typically, these analyses would involve in vitro assays to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) against various influenza strains, including those with known resistance mutations. Without this data, a meaningful comparison of their primary antiviral activity cannot be made.
Evaluation of Synergistic Antiviral Effects with Different Classes of Antiviral Agents
The potential for synergistic effects when combining a new antiviral agent with existing therapies is a critical area of research. Combination therapy can enhance efficacy, reduce the likelihood of resistance, and potentially allow for lower, safer doses of each agent.
Combination with Neuraminidase Inhibitors
There is no publicly available data from studies investigating the synergistic or antagonistic effects of combining this compound with neuraminidase inhibitors such as oseltamivir (B103847), zanamivir, or peramivir. Such studies would typically involve cell-based assays to measure the reduction in viral replication when both drugs are used together compared to their individual effects.
Combination with Viral Polymerase Inhibitors
Similarly, information regarding the interaction of this compound with viral polymerase inhibitors, for instance, favipiravir, is not present in the available scientific literature. Investigating such combinations is important as they target different stages of the viral replication cycle, which can often lead to synergistic outcomes.
Comparative Resistance Profiles Against Other CEN Inhibitors
The emergence of antiviral resistance is a significant challenge in the treatment of influenza. A crucial aspect of the development of new CEN inhibitors is their activity against viral strains that are resistant to existing drugs in the same class. A key mutation that confers resistance to Baloxavir Acid is the I38T substitution in the polymerase acidic (PA) protein.
There is currently no published data on the resistance profile of this compound. Specifically, studies that assess its efficacy against influenza strains with the I38T mutation or other mutations known to confer resistance to CEN inhibitors have not been made public. This information is vital for determining its potential clinical utility and its role in overcoming existing resistance mechanisms.
Q & A
Q. Table 1. Key Studies on this compound
Q. Table 2. Common Experimental Pitfalls and Solutions
| Pitfall | Solution |
|---|---|
| Off-target translational effects | Use isoform-specific eIF4E inhibitors as controls |
| Strain-dependent efficacy | Pre-screen viral isolates for CEN polymorphisms |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
